N-Formyl Desloratadine

Physicochemical Properties HPLC Method Development Lipophilicity (LogP)

Developing a stability-indicating HPLC method for Desloratadine requires accurate quantification of the primary degradation product, N-Formyl Desloratadine. Using uncharacterized analogs leads to failed validations and inaccurate impurity profiling. As the official USP Related Compound F, this high-purity reference standard provides the exact chemical identity and chromatographic behavior needed for robust method validation and QC batch release. - Enables ICH Q2(R1)-compliant method validation with precise retention time and resolution. - Marks the critical degradant formed with lactose, supporting ICH Q1A(R2) forced degradation and formulation screening. - Delivers USP/EP monograph compliance for batch release testing, traceable to FDA & EMA standards.

Molecular Formula C20H19ClN2O
Molecular Weight 338.83
CAS No. 117810-61-4
Cat. No. B601757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Desloratadine
CAS117810-61-4
Synonyms4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde
Molecular FormulaC20H19ClN2O
Molecular Weight338.83
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4
InChIInChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Desloratadine Impurity Reference Standard


N-Formyl Desloratadine (CAS 117810-61-4), also designated as Desloratadine USP Related Compound F, is a derivative of the second-generation tricyclic antihistamine Desloratadine . As a selective histamine H1 receptor antagonist , its primary industrial and scientific utility is as a highly characterized impurity reference material. It is essential for analytical method development, method validation (AMV), and quality control (QC) during the commercial production and regulatory assessment of Desloratadine active pharmaceutical ingredient (API) and its finished dosage forms [1][2].

1

Impurity reference standard for Desloratadine analytical workflows (USP Related Compound F).

2

HPLC/LC-MS method development, validation, and QC in pharmaceutical impurity profiling.

3

Stability-indicating marker for forced degradation and excipient compatibility studies.

N-Formyl Desloratadine: Irreplaceable in Analytical QC


Substituting N-Formyl Desloratadine (USP Related Compound F) with other Desloratadine impurities, such as USP Related Compound A or B, or with the parent API Desloratadine, is scientifically invalid for regulated analytical workflows. Each related compound possesses a unique chemical structure, leading to distinct physicochemical properties and chromatographic behavior. For instance, the N-formyl group in this compound confers significantly higher lipophilicity (LogP of 4.46) compared to the parent API Desloratadine (LogP of 3.2) [1][2]. This directly impacts critical analytical parameters, including retention time, resolution, and sensitivity in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. Furthermore, N-Formyl Desloratadine is a primary degradation product formed in the presence of common excipients like lactose [3], making it a critical marker for stability studies. Using an incorrect or uncharacterized analog would compromise the accuracy of impurity quantification, method validation, and regulatory compliance, potentially leading to failed stability studies or inaccurate safety assessments .

!

Replacing with Desloratadine API or another related compound (e.g., USP Related Compound A) may shift retention and resolution, compromising method specificity.

!

Non‑pharmacopeial or uncharacterized analogs lack the identity verification needed for regulatory QC workflows and may not represent the primary degradation marker.

!

Using the parent API as a surrogate impurity standard can lead to inaccurate quantification in stability studies, as the N‑formyl degradant exhibits different chromatographic behavior.

Comparative Evidence for N-Formyl Desloratadine in QC and Safety


Lipophilicity & Ionization Comparison with Desloratadine

N-Formyl Desloratadine exhibits significantly higher lipophilicity and a distinct ionization profile compared to the parent Desloratadine API. This directly influences chromatographic retention, separation, and the ability to develop accurate, stability-indicating HPLC methods. N-Formyl Desloratadine has a measured LogP of 4.46 and a predicted pKa of 4.17±0.20 [1][2]. In contrast, Desloratadine exhibits a lower LogP of 3.2 and a pKa1 of 4.41 [3][4].

Lipophilicity vs. API
Cross‑study comparable
LogP 4.46 (vs. 3.2 Desloratadine); pKa 4.17 (predicted)
Requires specific chromatographic conditions for impurity resolution.
Computational pKa; confirm experimentally.
Physicochemical Properties HPLC Method Development Lipophilicity (LogP)

Degradation Marker in Excipient Compatibility

N-Formyl Desloratadine is not just an impurity but the major degradation product of Desloratadine in the presence of common pharmaceutical excipients like lactose. A patent on stabilized Desloratadine compositions quantifies its formation under ICH stability conditions. After three months of storage at 40°C and 75% relative humidity (RH), formulations yielded less than 0.2% of the N-Formyl Desloratadine impurity [1]. The patent further defines acceptable impurity limits for a stable formulation, with preferred compositions containing less than 0.1% and most preferably less than 0.05% of this specific degradant [2].

Degradation Marker
Direct comparison
≤0.2% formation at 40°C/75% RH, 3 months
Primary marker for excipient compatibility and stability studies.
Patent‑defined threshold; verify under ICH conditions.
Forced Degradation Excipient Compatibility Stability Studies

Regulatory Identity: USP Related Compound F

N-Formyl Desloratadine is the official United States Pharmacopeia (USP) reference standard designated as 'Desloratadine Related Compound F' . This designation provides a globally recognized, definitive identity and is a cornerstone of regulatory compliance for Abbreviated New Drug Applications (ANDA) and commercial production [1]. In contrast, other Desloratadine impurities like Desloratadine Related Compound A (CAS 117796-50-6) or EP Impurity B serve different, non-interchangeable roles within the pharmacopeial impurity profile .

USP Identity
Class‑level inference
USP Desloratadine Related Compound F
Compendial identity for regulatory QC workflows.
Distinct from Related Compound A and EP Impurity B.
USP Reference Standard Pharmacopeial Compliance Regulatory Traceability

In Vitro Cytotoxicity vs. N-Succinyl Phenylephrine

A 2020 academic dissertation investigated the in vitro cytotoxicity of degradation products, comparing N-Formyl Desloratadine with N-Succinyl Phenylephrine, a known degradant from another common drug. The study found that while N-Succinyl Phenylephrine showed no evidence of toxicity across tested cell lines, N-Formyl Desloratadine demonstrated potential cytotoxicity in the HepG2 hepatic cell line [1].

Cytotoxicity vs. Comparator
Direct comparison
HepG2 cytotoxicity observed; comparator non‑cytotoxic
Supports impurity safety qualification studies.
Academic dissertation; confirm under appropriate conditions.
In Vitro Toxicology Impurity Safety Assessment Hepatic Cytotoxicity

Application Scenarios for N-Formyl Desloratadine


Stability-Indicating HPLC Method Development and Validation

Procurement of this high-purity reference standard is mandatory for developing and validating stability-indicating HPLC/LC-MS methods. Its unique physicochemical properties, including a higher LogP (4.46 vs. 3.2) compared to Desloratadine [1][2], necessitate optimization of mobile phase composition and gradient programs to achieve baseline separation from the API and other impurities. This ensures accurate quantification of N-Formyl Desloratadine as a primary degradation marker, as mandated by ICH Q2(R1) guidelines for method validation [3].

Forced Degradation and Excipient Compatibility Studies

This standard is essential for executing ICH Q1A(R2) compliant forced degradation studies on Desloratadine drug substances and products. Data from patent literature establishes N-Formyl Desloratadine as the major degradant formed in the presence of lactose and other reactive excipients [4]. Using this reference standard allows for precise identification and quantification of this critical impurity, enabling formulators to design stable compositions that maintain N-Formyl Desloratadine levels below the acceptable thresholds (e.g., <0.2% after 3 months at 40°C/75% RH) [5].

QC Batch Release and Pharmacopeial Compliance

For QC laboratories in pharmaceutical manufacturing, procuring 'Desloratadine Related Compound F USP' is a non-negotiable requirement for batch release testing. The USP and EP monographs for Desloratadine mandate the use of this specific reference standard to identify and quantify the N-Formyl impurity in both API and finished dosage forms. Use of this certified standard ensures traceability, method accuracy, and demonstrates compliance to regulatory bodies like the FDA and EMA, thereby mitigating risk of batch rejection .

In Vitro Toxicology for Impurity Safety Qualification

This compound is used as a test article in in vitro toxicology studies to support the safety qualification of the N-Formyl impurity. As demonstrated in academic research, N-Formyl Desloratadine showed potential cytotoxicity in a HepG2 hepatic cell line model [6]. Laboratories use this pure standard to conduct dose-response cytotoxicity assays (e.g., MTT assay) in relevant cell lines, generating data that supports the establishment of science-based, toxicologically qualified impurity limits for Desloratadine drug products [7].

Application
Selection Property
Validation Focus
Stability‑indicating method development
Chromatographic selectivity
Resolution from API and other impurities
Excipient compatibility & forced degradation
Degradation marker specificity
Quantification under ICH stability conditions
QC batch release & compendial testing
Compendial identity (USP)
Retention time and system suitability
In vitro impurity safety assessment
Cytotoxicity assay context
Hepatic cell‑model endpoint review

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